4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
Brand Name: Vulcanchem
CAS No.: 690632-18-9
VCID: VC3718304
InChI: InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3
SMILES: CN1C=NN=C1C2=CC=C(C=C2)N
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

CAS No.: 690632-18-9

Cat. No.: VC3718304

Molecular Formula: C9H10N4

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline - 690632-18-9

Specification

CAS No. 690632-18-9
Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
IUPAC Name 4-(4-methyl-1,2,4-triazol-3-yl)aniline
Standard InChI InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3
Standard InChI Key FUZWWFVYRMIXMT-UHFFFAOYSA-N
SMILES CN1C=NN=C1C2=CC=C(C=C2)N
Canonical SMILES CN1C=NN=C1C2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Molecular Structure

4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline has a molecular formula of C₉H₁₀N₄, consisting of a 1,2,4-triazole ring connected to an aniline group. The triazole ring contains three nitrogen atoms in positions 1, 2, and 4, with a methyl group attached to the nitrogen at position 4, and the aniline group is connected to the carbon at position 3 of the triazole ring . This structural arrangement contributes to the compound's chemical behavior, particularly its ability to participate in various chemical reactions.

Structural Identifiers

The compound can be identified using several standard chemical notations and identifiers as outlined in Table 1:

Identifier TypeValue
CAS Number690632-18-9
Molecular FormulaC₉H₁₀N₄
SMILESCN1C=NN=C1C2=CC=C(C=C2)N
InChIInChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3
InChIKeyFUZWWFVYRMIXMT-UHFFFAOYSA-N
Alternative Name4-(4-methyl-1,2,4-triazol-3-yl)aniline

Physical Properties

4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline typically appears as a solid at room temperature. The compound demonstrates solubility in polar organic solvents, which facilitates its use in various chemical reactions and applications . The methyl group on the triazole enhances the compound's lipophilicity, potentially influencing its interaction with biological targets and its behavior in biological systems .

Predicted Collision Cross Section

Table 2 presents the predicted collision cross-section values for various adducts of the compound, which can be valuable for analytical characterization, especially in mass spectrometry applications:

Adductm/zPredicted CCS (Ų)
[M+H]⁺175.09783136.1
[M+Na]⁺197.07977149.5
[M+NH₄]⁺192.12437144.1
[M+K]⁺213.05371145.2
[M-H]⁻173.08327139.0
[M+Na-2H]⁻195.06522144.7
[M]⁺174.09000138.7
[M]⁻174.09110138.7

These predicted collision cross-section values provide insights into the compound's molecular size and shape in different ionization states, which is crucial for analytical method development and structure verification .

Synthesis Methods and Characterization

Characterization Techniques

Various analytical techniques are commonly employed to characterize compounds like 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline:

  • Infrared (IR) Spectroscopy: Used to identify functional groups and confirm structure

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure

  • UV-Visible Spectroscopy: Helps understand spectroscopic properties

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns

  • X-ray Crystallography: Determines the three-dimensional structure of crystalline samples

These techniques collectively provide comprehensive structural verification and purity assessment of the synthesized compound .

Applications in Chemistry and Materials Science

Role as a Building Block

4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline serves as a valuable building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The aniline moiety contributes to its reactivity, particularly in electrophilic aromatic substitution reactions, allowing for further functionalization . This reactivity enables the creation of diverse derivatives with potential applications in various fields.

Material Science Applications

Triazole-containing compounds have shown promise in material science applications, particularly in developing materials with enhanced stability and specific reactive properties. The unique electronic structure of the triazole ring can contribute to interesting optical and electronic properties in the resulting materials. Compounds structurally related to 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline have demonstrated potential for nonlinear optical (NLO) applications, suggesting similar possibilities for this compound .

Biological Activity and Pharmaceutical Relevance

Pharmaceutical Applications

The combination of a triazole ring and an aniline group in 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline makes it a promising candidate for pharmaceutical applications. Triazoles have gained attention in medicinal chemistry and drug discovery due to their versatile biological activities . The compound's structure allows for additional modifications, potentially enabling the development of derivatives with enhanced or targeted biological activities.

Related Compounds with Established Activity

Structurally related triazole compounds have demonstrated significant biological activities. For instance, certain 1,2,4-triazole-based Schiff bases have shown promising anticancer activity against various cell lines, including HeLa, A549, and HCT116 cells . This suggests that 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline and its derivatives might also possess similar therapeutic potential, warranting further investigation.

Current Research and Future Perspectives

Recent Advances in Triazole Chemistry

Recent research in triazole chemistry has focused on exploring the nonlinear optical properties of various triazole derivatives. Studies using density functional theory (DFT) have investigated geometrical parameters, HOMO-LUMO energies, and nonlinear optical properties of triazole compounds . While these studies don't specifically target 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, they provide valuable insights into the potential properties and applications of structurally related compounds.

Future Research Directions

Future research on 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline might focus on:

  • Detailed investigation of its biological activities through systematic screening against various disease targets

  • Exploration of its potential as a precursor for developing novel pharmaceutical agents

  • Study of its nonlinear optical properties and potential applications in optoelectronic devices

  • Development of more efficient synthetic routes for the compound and its derivatives

  • Investigation of its potential role in catalysis and other chemical applications

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